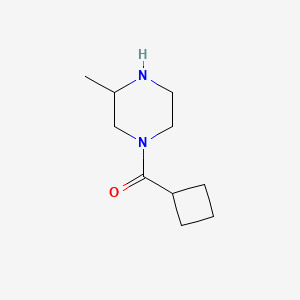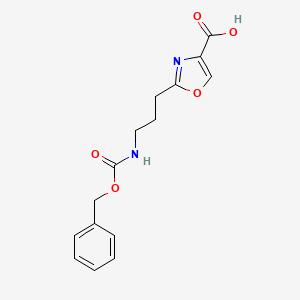
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid is a complex organic compound that features both an oxazole ring and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl oxazole-4-carboxylate with appropriate reagents to introduce the benzyloxycarbonyl-protected amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino and alkyl group derivatives.
Substitution: Brominated benzylic compounds.
Scientific Research Applications
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can undergo deprotection to reveal the free amino group, which can then participate in various biochemical reactions. The oxazole ring can interact with enzymes and receptors, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protection for the α-carboxyl group of aspartic acid.
1,3-Oxazole-4-carboxylic acid: A simpler oxazole derivative used in various chemical reactions.
Uniqueness
2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid is unique due to its combination of an oxazole ring and a benzyloxycarbonyl-protected amino group. This dual functionality allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O5/c18-14(19)12-10-21-13(17-12)7-4-8-16-15(20)22-9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,16,20)(H,18,19) |
InChI Key |
IZFCFRSMXTZBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


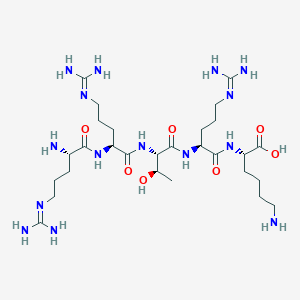

![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)


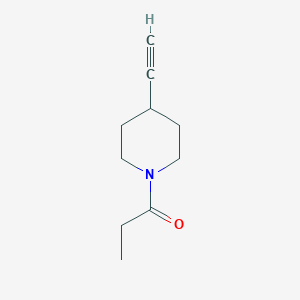
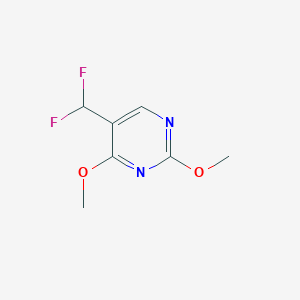

![2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)

![[4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12069261.png)

